rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Brand Name:
Vulcanchem
CAS No.:
444728-11-4
VCID:
VC20775595
InChI:
InChI=1S/C15H13ClN2S/c16-13-4-2-1-3-12(13)14(9-17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,10H2
SMILES:
C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl
Molecular Formula:
C15H13ClN2S
Molecular Weight:
288.8 g/mol
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
CAS No.: 444728-11-4
Cat. No.: VC20775595
Molecular Formula: C15H13ClN2S
Molecular Weight: 288.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444728-11-4 |
|---|---|
| Molecular Formula | C15H13ClN2S |
| Molecular Weight | 288.8 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile |
| Standard InChI | InChI=1S/C15H13ClN2S/c16-13-4-2-1-3-12(13)14(9-17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,10H2 |
| Standard InChI Key | JFDVAYOTONCKQN-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl |
| Canonical SMILES | C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator